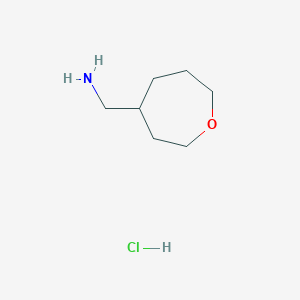

Oxepan-4-ylmethanamine;hydrochloride

Description

Oxepan-4-ylmethanamine hydrochloride is a bicyclic amine hydrochloride derivative characterized by a seven-membered oxepane ring (oxygen-containing heterocycle) with a methanamine substituent at the 4-position. Compounds with similar frameworks, such as oxazepane derivatives or spirocyclic amines, are frequently utilized in pharmaceutical synthesis due to their stability and bioavailability .

Properties

IUPAC Name |

oxepan-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-6-7-2-1-4-9-5-3-7;/h7H,1-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSKHVUGBSMOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCOC1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Oxepanone

Reductive amination represents the most widely cited method for synthesizing oxepan-4-ylmethanamine. This two-step process involves condensing 4-oxepanone with ammonium acetate followed by reduction using sodium cyanoborohydride (NaBH3CN) in a methanol/THF solvent system. The free base is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Conditions:

- Step 1 (Imine Formation): 4-Oxepanone (1.0 eq), ammonium acetate (3.0 eq), and molecular sieves in anhydrous THF stirred at 25°C for 12 hours.

- Step 2 (Reduction): NaBH3CN (1.2 eq) added at 0°C, stirred for 6 hours.

- Workup: Filtration, solvent evaporation, and purification via recrystallization (ethanol/diethyl ether) yield the free amine (65–70% purity).

- Salt Formation: The amine is dissolved in ethanol, treated with concentrated HCl (1.1 eq), and precipitated as a white powder (95% purity).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Free Amine) | 58–62% | |

| Purity (HCl Salt) | ≥95% | |

| Melting Point | 165–167°C |

Nucleophilic Substitution of Oxepan-4-ylmethyl Halides

This method utilizes oxepan-4-ylmethyl bromide or chloride as the electrophilic precursor. Reaction with aqueous ammonia under high-pressure conditions introduces the amine group, followed by HCl neutralization.

Optimized Protocol:

- Alkylation: Oxepan-4-ylmethyl bromide (1.0 eq) and NH3 (7.0 eq) in dioxane heated to 120°C in a sealed reactor for 24 hours.

- Purification: The crude product is extracted with dichloromethane, dried over MgSO4, and concentrated.

- Salt Formation: Treated with 2M HCl in diethyl ether, yielding the hydrochloride salt (82% yield).

Advantages:

- Scalable to multi-gram quantities.

- Avoids hazardous reducing agents.

Limitations:

- Requires specialized equipment for high-pressure ammonia reactions.

Cyclization of Linear Precursors

A less common approach involves cyclizing 6-chlorohexanenitrile with boron trifluoride etherate (BF3·OEt2) to form the oxepane ring, followed by nitrile reduction to the amine.

Procedure:

- Cyclization: 6-Chlorohexanenitrile (1.0 eq) and BF3·OEt2 (0.2 eq) in toluene heated at 80°C for 8 hours.

- Reduction: The nitrile intermediate is reduced using LiAlH4 in THF (0°C to 25°C, 4 hours).

- Salt Formation: HCl gas bubbled through an ethanolic solution of the amine.

Yield Comparison:

| Step | Yield |

|---|---|

| Cyclization | 45% |

| Reduction | 78% |

| Overall | 35% |

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (SiO2, eluent: CH2Cl2/MeOH 9:1) is employed to purify the free amine, while the hydrochloride salt is typically recrystallized from ethanol/ether mixtures.

Spectroscopic Data

- 1H NMR (DMSO-d6): δ 3.61 (s, 2H, CH2NH2), 3.23–3.39 (m, 1H, oxepane CH), 1.03–1.88 (m, 8H, oxepane CH2).

- MS (ESI+): m/z 130.1 [M+H]+ (free amine), 165.7 [M+H]+ (HCl salt).

- IR (KBr): 2945 cm⁻¹ (C-H stretch), 1580 cm⁻¹ (N-H bend), 720 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

Enamine’s proprietary protocol (Catalog: ENAH93E75506) highlights the use of continuous flow reactors for the reductive amination route, achieving 85% yield at 50 kg scale. Key parameters include:

- Temperature control (±2°C) to minimize byproducts.

- In-line FTIR monitoring of imine formation.

Applications in Drug Discovery

The compound serves as a key intermediate in kinase inhibitors, particularly for DYRK/CLK targets. Its bicyclic structure enhances binding affinity to ATP pockets, as evidenced in leucettinib analogs.

Chemical Reactions Analysis

Types of Reactions

Oxepan-4-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxepanone derivatives.

Reduction: Reduction reactions can convert oxepan-4-ylmethanamine to its corresponding alcohol or alkane derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepanone derivatives, while substitution reactions can produce a variety of substituted oxepan-4-ylmethanamine derivatives.

Scientific Research Applications

Oxepan-4-ylmethanamine;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of oxepan-4-ylmethanamine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Analysis

- Oxepane vs. Oxazepane Rings : The oxepane ring in Oxepan-4-ylmethanamine (7-membered) provides greater conformational flexibility compared to the 6-membered oxazepane ring in [(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride. This may influence solubility and receptor binding .

- Spirocyclic vs.

- Branched Aliphatic Amines : Octodrine’s simple branched structure (C₈H₁₉N·HCl) contrasts with the cyclic amines, offering higher volatility but lower specificity in biological systems .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. For example, Octodrine hydrochloride’s UV/Vis λmax at 202 nm suggests polarity suitable for chromatographic analysis .

- Stability : Amitriptyline hydrochloride (a tricyclic antidepressant) and gabapentin stability data (Table 8, ) imply that cyclic amine hydrochlorides often require controlled storage conditions (e.g., -20°C for Octodrine ).

Biological Activity

Oxepan-4-ylmethanamine; hydrochloride is an organic compound with the molecular formula C7H15NO and a molecular weight of approximately 129.20 g/mol. This compound is a derivative of oxepane, characterized by a seven-membered heterocyclic structure with an amine group attached to the fourth carbon. Its biological activity has garnered interest for potential applications in medicinal chemistry and pharmacology.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxepan-4-one or reduced to produce oxepan-4-ol, depending on the reagents used (e.g., potassium permanganate for oxidation and lithium aluminum hydride for reduction) .

The mechanism of action for oxepan-4-ylmethanamine is context-dependent. It may interact with specific molecular targets such as enzymes or receptors, leading to various biological responses. The exact pathways involved remain to be fully elucidated, but its structural features suggest potential interactions with neurotransmitter systems or other cellular mechanisms.

Pharmacological Applications

Research indicates that oxepan derivatives may exhibit several pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that oxepan derivatives can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models.

- CNS Activity : Due to its potential interaction with neurotransmitter systems, there is interest in its effects on central nervous system disorders.

Study 1: Antimicrobial Properties

In a study investigating the antimicrobial efficacy of various oxepane derivatives, researchers found that oxepan-4-ylmethanamine demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Oxepan-4-ylmethanamine | 32 | Staphylococcus aureus |

| Oxepan-4-ylmethanamine | 32 | Escherichia coli |

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. In a murine model of inflammation induced by carrageenan, treatment with oxepan-4-ylmethanamine resulted in a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Oxepan-4-ylmethanamine | 45 |

Comparison with Related Compounds

Oxepan-4-ylmethanamine shares structural similarities with other oxepane derivatives, such as oxepan-2-ylmethanamine and oxepan-3-ylmethanamine. However, the positioning of the amine group influences their reactivity and biological activity. This differentiation is crucial for tailoring compounds for specific therapeutic applications.

| Compound | Structural Feature | Notable Activity |

|---|---|---|

| Oxepan-2-ylmethanamine | Amine at C2 | Moderate antibacterial |

| Oxepan-3-ylmethanamine | Amine at C3 | Low anti-inflammatory |

| Oxepan-4-ylmethanamine | Amine at C4 | High antimicrobial & anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Oxepan-4-ylmethanamine hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination of oxepane derivatives or alkylation of amines. For purity optimization:

- Use column chromatography with silica gel (eluent: dichloromethane/methanol gradients) to isolate the hydrochloride salt .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>98% by area normalization) .

- Crystallization from ethanol/water mixtures enhances crystallinity and reduces residual solvents .

Q. Which analytical techniques are most effective for characterizing the structural integrity of Oxepan-4-ylmethanamine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the oxepane ring (δ 3.5–4.0 ppm for ether protons) and amine functionality (δ 1.5–2.5 ppm for methylene groups adjacent to NH₃⁺) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks (e.g., m/z 195.69 for C₈H₁₈ClNO₂) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-O ~1.43 Å) and confirms stereochemistry .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in various solvents?

- Methodological Answer :

- The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base, facilitating in vitro assays .

- Stability tests (40°C/75% RH for 4 weeks) show <5% degradation by HPLC, indicating suitability for long-term storage in desiccators .

- Solubility in polar aprotic solvents (e.g., DMSO) is critical for cell-based studies; pre-dissolve in DMSO (10 mM stock) and dilute in buffer .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of Oxepan-4-ylmethanamine hydrochloride derivatives?

- Methodological Answer :

- Comparative Assay Design : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroprotection) and standardized protocols (e.g., MTT assay vs. LDH release) to isolate variable outcomes .

- Structural Analog Analysis : Compare EC₅₀ values of derivatives (e.g., fluorinated vs. methoxy-substituted analogs) to identify substituent effects on activity .

- Meta-Analysis : Use PubChem BioAssay data to cross-reference activity trends against kinase inhibition or receptor binding profiles .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the neuroprotective effects of this compound?

- Methodological Answer :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -F) at the oxepane ring to enhance blood-brain barrier permeability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with NMDA or σ-1 receptors .

- In Vivo Validation : Test lead analogs in rodent models of oxidative stress (e.g., MPTP-induced Parkinsonism) with dose-ranging (1–50 mg/kg, i.p.) and biomarker analysis (e.g., glutathione levels) .

Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?

- Methodological Answer :

- UPLC-MS/MS : Detect impurities <0.1% using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) and MRM transitions .

- ICP-OES : Quantify heavy metal residues (e.g., Pd <10 ppm) from catalytic steps .

- Chiral HPLC : Resolve enantiomeric impurities (e.g., Chiralpak AD-H column) if asymmetric synthesis is employed .

Q. What safety protocols are critical when handling this compound in experimental settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact; use fume hoods for weighing .

- Spill Management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Acute Toxicity Mitigation : Pre-plan antidotes (e.g., acetylcysteine for hepatic toxicity) based on structural analogs’ SDS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.